Nolomirole
Overview
Description
Nolomirole, also known as CHF 1035, is a novel selective dopamine agonist with oral activity. It primarily targets dopamine D2 and alpha2-adrenergic receptors, inhibiting the release of norepinephrine. This compound has shown potential in the treatment of mild chronic heart failure due to its ability to modulate neurotransmitter release and improve cardiac function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nolomirole involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the benzopyran ring system through a series of cyclization reactions.
Functionalization: Introduction of functional groups such as hydroxyl and amine groups to the core structure.
Final assembly: Coupling reactions to attach the side chains and form the final product.
Typical reaction conditions include the use of organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization and chromatography are employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Nolomirole undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Nolomirole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of dopamine agonists and their interactions with receptors.
Biology: Investigated for its effects on neurotransmitter release and receptor activation in neuronal cells.
Medicine: Explored for its potential in treating heart failure, Parkinson’s disease, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine and adrenergic receptors.
Mechanism of Action
Nolomirole exerts its effects by selectively activating dopamine D2 and alpha2-adrenergic receptors. This activation inhibits the release of norepinephrine, leading to reduced sympathetic nervous system activity. The compound’s ability to modulate neurotransmitter release helps improve cardiac function and alleviate symptoms of heart failure. The molecular pathways involved include the inhibition of adenylate cyclase activity and the reduction of cyclic AMP levels, which ultimately decrease cardiac workload and improve efficiency .
Comparison with Similar Compounds
Nolomirole is unique among dopamine agonists due to its dual action on dopamine D2 and alpha2-adrenergic receptors. Similar compounds include:
Rotigotine: A non-selective dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A selective dopamine D2/D3 agonist with applications in Parkinson’s disease and restless legs syndrome.
Bromocriptine: A dopamine agonist that also inhibits prolactin release, used in the treatment of hyperprolactinemia and Parkinson’s disease.
Compared to these compounds, this compound’s unique receptor profile and inhibitory effects on norepinephrine release make it particularly promising for heart failure treatment .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
[6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-11(2)18(21)23-16-9-6-13-10-14(20-5)7-8-15(13)17(16)24-19(22)12(3)4/h6,9,11-12,14,20H,7-8,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMYLOLVPCCZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869044 | |
Record name | 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diyl bis(2-methylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90060-42-7 | |
Record name | Nolomirole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090060427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NOLOMIROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EMF80C55F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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